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Compound of Interest

Compound Name: sodium;perchlorate

Cat. No.: B7801141 Get Quote

Technical Support Center: DNA Precipitation
with Sodium Perchlorate
This guide provides troubleshooting advice and frequently asked questions for researchers

encountering issues with residual ethanol after DNA precipitation using sodium perchlorate.

Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of ethanol critical after DNA precipitation?

Residual ethanol can significantly inhibit downstream enzymatic reactions, such as PCR,

restriction digests, and sequencing.[1][2][3] Enzymes used in these applications are sensitive

to alcohol, which can lead to reduced efficiency or complete failure of the experiment.[2][3]

Q2: What are the common indicators of ethanol contamination in a DNA sample?

The most common indicator of contamination from the precipitation step is a low A260/A230

ratio on a spectrophotometer. While a low ratio is often attributed to salt contamination (like

sodium perchlorate), residual ethanol can exacerbate issues with sample purity analysis and

subsequent applications.[4][5] Another sign is difficulty in resuspending the DNA pellet, or the

DNA precipitating out of the solution after resuspension.

Q3: How does a low A260/A230 ratio relate to this procedure?
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The A260/A230 ratio is a measure of nucleic acid purity. A ratio between 2.0 and 2.2 is

generally considered pure.[4] A lower ratio suggests the presence of contaminants that absorb

light at 230 nm, such as salts (including sodium perchlorate) and carbohydrates.[4][6][7] The

ethanol wash steps are designed to remove these salts, so a low A260/A230 ratio may indicate

an inefficient wash.[8]

Q4: Can I distinguish between salt and ethanol contamination using UV spectrophotometry?

Ethanol itself does not significantly alter the 260/230 or 260/280 ratios.[3] However, its

presence is often associated with co-precipitated salts that do lower the 260/230 ratio.

Therefore, a low 260/230 ratio should prompt a review of both the washing and drying steps of

your protocol.

Q5: My DNA pellet is difficult to dissolve. Could this be related to the ethanol removal step?

Yes, over-drying the DNA pellet can make it very difficult to resuspend.[9][10] It is crucial to dry

the pellet just until the ethanol has evaporated, but while the pellet itself remains hydrated. If

the pellet becomes completely transparent and glassy, it may be over-dried.
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Problem Possible Cause Recommended Solution

Low A260/A230 Ratio
Inefficient removal of sodium

perchlorate during the wash.

1. Ensure you are using 70%

ethanol for the wash step; this

concentration keeps the DNA

precipitated while washing

away excess salts.[1][11] 2.

Perform two wash steps to

improve salt removal.[2] 3.

After adding the 70% ethanol,

gently dislodge the pellet from

the tube wall to allow the wash

solution to access all surfaces.

Low DNA Yield
Loss of the DNA pellet during

supernatant removal.

1. After centrifugation, the DNA

pellet can be loose. Be careful

when decanting or pipetting off

the supernatant.[12] 2.

Perform a second, brief

centrifugation (a "spin-down")

to collect any remaining liquid

at the bottom of the tube for

easier removal with a fine

pipette tip.[12]

PCR/Enzymatic Reaction

Failure

Residual ethanol in the final

DNA sample.

1. After the final wash and

removal of the supernatant,

carefully air-dry the pellet.

Leave the tube open on the

bench for 5-10 minutes, or until

the pellet is no longer opaque

and you cannot smell ethanol.

[10][13] 2. Avoid over-drying,

which can make the DNA

difficult to resuspend.[9]

DNA Pellet Won't Resuspend The pellet was over-dried. 1. Add your resuspension

buffer (e.g., TE buffer or

nuclease-free water) and let
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the pellet soak for an extended

period (e.g., 30 minutes at

room temperature or overnight

at 4°C). 2. Gentle heating

(e.g., 55-65°C for 5-10

minutes) can aid in

resuspension.[12][13]

Periodically, gently flick the

tube to mix.

Experimental Protocols
Protocol 1: DNA Precipitation with Sodium Perchlorate
and Ethanol
This protocol is adapted from standard molecular biology methods.[2][14]

To your aqueous DNA sample, add 5 M Sodium Perchlorate to a final concentration of 1 M.

Add 2 to 2.5 volumes of ice-cold 100% ethanol.[14]

Mix gently by inverting the tube several times until the DNA precipitates and becomes visible

as white strands.

Incubate at -20°C for at least 60 minutes to facilitate complete precipitation.[11] For very

small amounts of DNA, this incubation can be extended overnight.

Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[10]

Carefully decant or pipette off the supernatant without disturbing the pellet.

Protocol 2: Optimized Pellet Washing and Drying
Add 500 µL of cold 70% ethanol to the tube containing the DNA pellet.

Gently invert the tube a few times to wash the pellet and the tube walls.

Centrifuge at >12,000 x g for 5 minutes at 4°C.[10]
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Carefully remove the ethanol supernatant. Be meticulous, as this is the primary source of

residual ethanol.

Perform a second brief centrifugation to collect any remaining droplets and remove them

with a fine pipette tip.[12]

Air-dry the pellet by leaving the tube open on the lab bench for 5-15 minutes, or until the

pellet turns from white to translucent.[10] Do not use a vacuum centrifuge unless you can

carefully control the drying time to prevent over-drying.

Once dry, resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free

water).
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DNA Precipitation

Washing

Final Steps

Aqueous DNA Sample

Add Sodium Perchlorate (1M final)

Add 2.5 vol. Cold 100% Ethanol

Incubate at -20°C

Centrifuge to Pellet DNA

Remove Supernatant

Add 70% Ethanol

Centrifuge

Remove All Traces of Ethanol

Air-Dry Pellet (Do Not Over-dry)

Resuspend in Buffer

Pure DNA

Click to download full resolution via product page

Caption: Workflow for DNA precipitation, washing, and resuspension.
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Low A260/A230 Ratio Detected

Was the pellet washed twice with 70% ethanol?

Action: Re-precipitate and perform two washes.

No

Was the pellet properly dried (no visible liquid)?

Yes

No Yes

Proceed to Downstream Applications

Action: Spin down and remove all remaining ethanol before air-drying.

No

Problem likely salt contamination. Consider re-precipitation and careful washing.

Yes

No Yes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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